

Spectroscopic Profile of 4,5-Dimethyl-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dimethyl-1-hexene

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-dimethyl-1-hexene** (C_8H_{16} , Molecular Weight: 112.21 g/mol).[\[1\]](#)[\[2\]](#)[\[3\]](#) Due to the limited availability of experimentally derived NMR data in public databases, this document presents a combination of experimental mass spectrometry and infrared spectroscopy data, alongside predicted 1H and ^{13}C NMR spectroscopic values. These predictions are based on established chemical shift principles and computational models, offering a robust estimation for analytical and research purposes.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy for **4,5-dimethyl-1-hexene**.

Table 1: Mass Spectrometry Data

The mass spectrum of **4,5-dimethyl-1-hexene** is characterized by a discernible molecular ion peak and a fragmentation pattern typical of branched alkenes. The primary fragmentation pathways include allylic cleavage and rearrangements.

m/z	Relative Intensity (%)	Proposed Fragment
41	100	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
43	85	$[\text{C}_3\text{H}_7]^+$ (Isopropyl cation)
55	70	$[\text{C}_4\text{H}_7]^+$
56	65	$[\text{C}_4\text{H}_8]^+$
70	30	$[\text{C}_5\text{H}_{10}]^+$
83	20	$[\text{C}_6\text{H}_{11}]^+$
112	15	$[\text{C}_8\text{H}_{16}]^+$ (Molecular Ion)

Data sourced from NIST WebBook.[\[1\]](#)

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of **4,5-dimethyl-1-hexene** exhibits characteristic absorption bands for the vinyl group and alkyl C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3079	Medium	=C-H stretch
~2958, 2872	Strong	C-H stretch (sp ³)
~1642	Medium	C=C stretch
~1465	Medium	-CH ₂ - bend (scissoring)
~1384, 1368	Medium	-CH(CH ₃) ₂ bend (doublet for isopropyl group)
~993, 911	Strong	=C-H bend (out-of-plane)

Data interpreted from the NIST WebBook IR spectrum and typical alkene absorption ranges.[\[4\]](#)
[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Predicted ¹H NMR Spectroscopic Data

The predicted ^1H NMR spectrum of **4,5-dimethyl-1-hexene** shows distinct signals for the vinyl protons and the aliphatic protons, with characteristic splitting patterns.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment
~5.75	ddd	1H	H-1
~4.95	ddt	1H	H-2 (trans to H-1)
~4.90	ddt	1H	H-2 (cis to H-1)
~2.05	m	2H	H-3
~1.70	m	1H	H-4
~1.55	m	1H	H-5
~0.85	d	6H	$-\text{CH}(\text{CH}_3)_2$
~0.80	d	3H	$-\text{CH}(\text{CH}_3)-$

Predicted using NMR prediction software and established chemical shift correlations.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 4: Predicted ^{13}C NMR Spectroscopic Data

The predicted ^{13}C NMR spectrum indicates eight distinct carbon environments in **4,5-dimethyl-1-hexene**.

Chemical Shift (δ , ppm)	Carbon Assignment
~139.5	C-1
~114.5	C-2
~45.0	C-3
~38.0	C-4
~31.0	C-5
~20.0	-CH(CH ₃) ₂ (methyls)
~19.5	-CH(CH ₃)- (methyl)

Predicted using NMR prediction software and established chemical shift correlations.[\[8\]](#)[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **4,5-dimethyl-1-hexene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used.

- Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.
 - A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **4,5-dimethyl-1-hexene** is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample is then placed in the spectrometer's sample holder.
 - The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

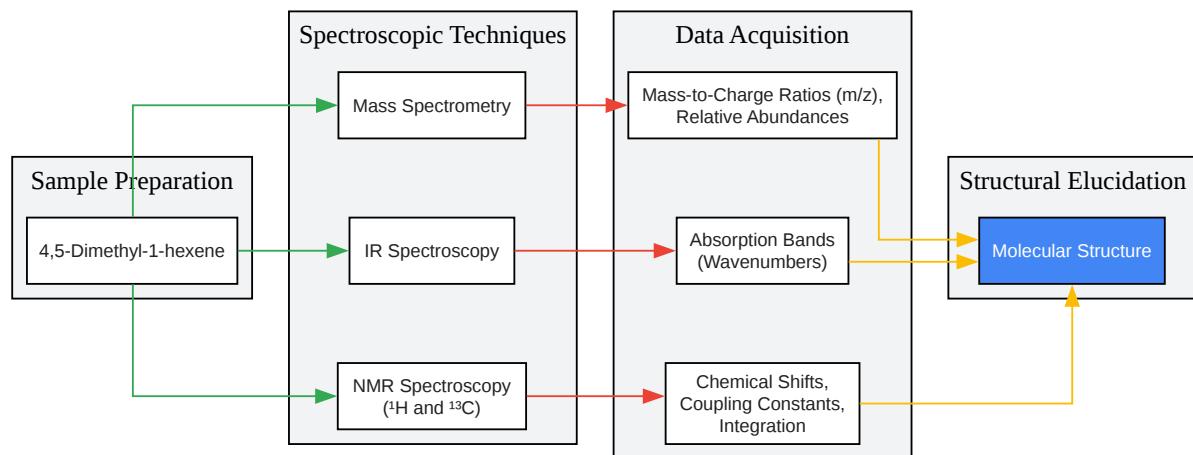
Methodology:

- Sample Introduction: For a volatile compound like **4,5-dimethyl-1-hexene**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

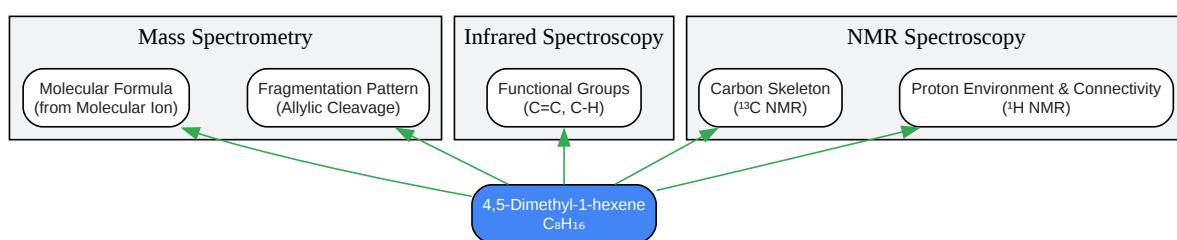
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4,5-dimethyl-1-hexene**.

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Caption: General workflow for the spectroscopic analysis of **4,5-dimethyl-1-hexene**.

Logical Relationship of Spectroscopic Information

This diagram illustrates how the different types of spectroscopic data contribute to the final structural determination.

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